molecular formula C11H9NO3 B1316277 Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate CAS No. 108492-59-7

Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate

Cat. No.: B1316277
CAS No.: 108492-59-7
M. Wt: 203.19 g/mol
InChI Key: BGZXIMFTXAMVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate is an epoxide-containing ester derivative characterized by a cyanophenyl substituent at the 3-position of the oxirane ring. Its molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol (based on substituent calculations). The compound’s structure combines an electron-withdrawing cyano (-CN) group on the phenyl ring with the strained oxirane (epoxide) ring, making it a reactive intermediate in organic synthesis. Key identifiers include CAS numbers 96125-49-4 (a structural analog with methoxy substituents, see ) and supplier-specific codes such as DTXSID60565448 and MFCD09864842 .

Properties

IUPAC Name

methyl 3-(4-cyanophenyl)oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-11(13)10-9(15-10)8-4-2-7(6-12)3-5-8/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZXIMFTXAMVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(O1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565448
Record name Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108492-59-7
Record name Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate typically involves the reaction of 4-cyanobenzaldehyde with methyl chloroacetate in the presence of a base, followed by epoxidation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate involves its reactivity due to the presence of the epoxide ring and the nitrile group. The epoxide ring is highly strained and thus reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile. The nitrile group can also participate in reactions, such as reductions to form amines, which can further react to form a variety of products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate, highlighting variations in substituents, molecular properties, and applications:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
This compound -CN C₁₁H₉NO₃ 203.19 Not explicitly stated High reactivity due to electron-withdrawing -CN group; used in medicinal chemistry intermediates.
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate -OCH₃ C₁₁H₁₂O₄ 208.21 42245-42-1 Electron-donating -OCH₃ enhances stability; applied in flavor/fragrance synthesis .
Methyl 3-(4-chlorophenyl)oxirane-2-carboxylate -Cl C₁₀H₉ClO₃ 212.63 99334-21-1 Moderate reactivity; chloro substituent facilitates halogenation reactions .
Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate -CH₃ (on oxirane and phenyl) C₁₂H₁₄O₃ 206.24 63478-69-3 Steric hindrance from methyl groups reduces reactivity; niche use in polymer research .
3-(4-Methylphenyl)oxirane-2-carboxylic acid -CH₃ C₁₀H₁₀O₃ 178.18 81476-88-2 Free carboxylic acid form; utilized in chiral resolution studies .

Key Structural and Functional Differences:

Substituent Effects: Electron-Withdrawing Groups (-CN, -Cl): The cyano and chloro variants exhibit higher reactivity in nucleophilic ring-opening reactions compared to methoxy or methyl-substituted analogs. The -CN group’s strong electron withdrawal destabilizes the epoxide, enhancing susceptibility to nucleophilic attack . Electron-Donating Groups (-OCH₃, -CH₃): Methoxy and methyl groups stabilize the epoxide ring, reducing reactivity. Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate is notably used in stereoselective syntheses due to its predictable stability .

Synthetic Utility :

  • The chlorophenyl derivative (CAS 99334-21-1) is often employed in cross-coupling reactions, leveraging the chloro group for Suzuki-Miyaura or Ullmann-type couplings .
  • Methyl-substituted analogs (e.g., CAS 63478-69-3) are less reactive but serve as precursors for sterically hindered catalysts .

Physico-Chemical Properties: Molecular weight correlates with substituent size: chloro (-Cl) and cyano (-CN) groups increase molecular weight slightly compared to methyl or methoxy. Solubility trends are inferred from substituent polarity: the carboxylic acid derivative (CAS 81476-88-2) is more polar and water-soluble than ester analogs .

Applications: Medicinal Chemistry: The cyano variant’s reactivity makes it a candidate for protease inhibitor scaffolds . Material Science: Methoxy and methyl derivatives are used in polymer cross-linking due to controlled epoxide reactivity .

Biological Activity

Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate is an epoxide compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique epoxide ring structure, which contributes to its reactivity and biological activity. The presence of the cyanophenyl group enhances its interaction with biological molecules, making it a candidate for various applications in medicinal chemistry.

The primary mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition or modulation of enzyme activity, particularly those involved in epoxide metabolism. The strained epoxide ring is highly reactive, facilitating nucleophilic attack and subsequent reaction pathways that may alter cellular functions.

Biological Targets

Enzymatic Interactions:

  • Epoxide Hydrolases: The compound may inhibit enzymes that catalyze the hydrolysis of epoxides, affecting metabolic pathways.
  • Cytochrome P450 Enzymes: It may also interact with cytochrome P450 enzymes involved in drug metabolism, potentially influencing pharmacokinetics.

Receptor Modulation:

  • The compound could modulate receptor activity through binding interactions, impacting various signaling pathways within cells.

In Vitro Studies

Recent studies have demonstrated the inhibitory effects of this compound on specific cancer cell lines. For instance, it was shown to inhibit tumor cell growth in prostate cancer models by interfering with androgen receptor signaling pathways. This suggests potential applications in cancer therapeutics .

Case Studies

  • Prostate Cancer Research:
    • A study evaluated the effects of this compound on androgen receptor-driven prostate cancer cells. Results indicated significant inhibition of cell proliferation and induction of apoptosis in resistant cancer cell lines .
  • Enzyme Activity Modulation:
    • In enzyme assays, this compound was found to effectively inhibit specific epoxide hydrolase activities, leading to altered metabolic profiles in treated cells.

Data Table: Biological Activity Overview

Activity TypeTargetEffectReference
Enzyme InhibitionEpoxide HydrolasesDecreased activity
Receptor ModulationAndrogen ReceptorsInhibited tumor growth
CytotoxicityProstate Cancer CellsInduced apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.